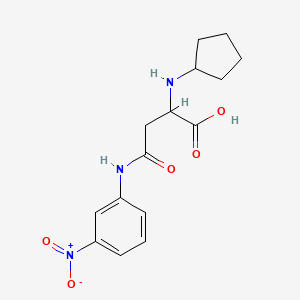
2-(Cyclopentylamino)-4-(3-nitroanilino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Cyclopentylamino)-4-(3-nitroanilino)-4-oxobutanoic acid” is a complex organic compound. It contains a cyclopentylamino group, a nitroanilino group, and a carboxylic acid group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of an amide bond between the cyclopentylamine and the carboxylic acid group of 4-(3-nitroanilino)-4-oxobutanoic acid. The nitroanilino group could be introduced through a nitration reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclopentyl ring, a nitro group attached to an aniline group, and a carboxylic acid group. The presence of these groups could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The nitro group in the compound is a strong electron-withdrawing group and could be involved in various reactions, including reduction to an amine or participation in radical reactions . The carboxylic acid group could undergo reactions typical for carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the nitro group could contribute to its reactivity .Aplicaciones Científicas De Investigación
Organocatalyzed Reactions
Organocatalysis represents a significant area of application, particularly in Michael addition reactions involving nitroalkenes. For instance, research by Patora-Komisarska et al. (2011) delves into the amine-catalyzed enantioselective Michael addition of aldehydes to nitroalkenes, a reaction pertinent to the synthesis of complex organic molecules with high enantioselectivity. This study highlights the utility of certain nitro compounds in organocatalysis, potentially including derivatives like 2-(Cyclopentylamino)-4-(3-nitroanilino)-4-oxobutanoic acid (Patora-Komisarska et al., 2011).
Synthesis of Cyclopentylamines
The transformation of nitrohexofuranoses into cyclopentylamines, as outlined by Soengas et al. (2005), is a pivotal method in the synthesis of cyclopentane derivatives, including the synthesis of beta-amino acids and their incorporation into peptides. Such methodologies may be relevant to the synthesis or application of compounds structurally related to this compound, showcasing its potential in the development of novel pharmaceuticals (Soengas et al., 2005).
Nitric Oxide Signaling
Research into nitric oxide signaling and its modulation by nitroalkenes, such as the work by Wright et al. (2006) on nitrolinoleic acid, suggests the potential for this compound and related compounds to impact physiological processes through the modulation of signaling pathways. The study demonstrates the biological relevance of nitro compounds in mediating anti-inflammatory responses and activating protective cellular pathways (Wright et al., 2006).
Material Science and Photophysics
In material science and photophysics, the structural and electronic properties of nitro compounds, including their vibrational spectroscopy and molecular structure, are of interest. Studies such as the one by Fernandes et al. (2017) on chloramphenicol derivatives offer insights into the crystal structure, hydrogen bonding, and spectral properties, which are crucial for designing materials with specific optical or electronic characteristics (Fernandes et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-(cyclopentylamino)-4-(3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c19-14(17-11-6-3-7-12(8-11)18(22)23)9-13(15(20)21)16-10-4-1-2-5-10/h3,6-8,10,13,16H,1-2,4-5,9H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLSRFFCXWAGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2825056.png)
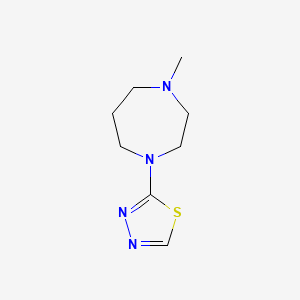
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)morpholine-4-sulfonamide](/img/structure/B2825060.png)
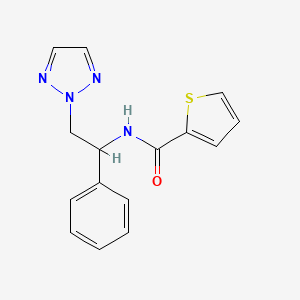
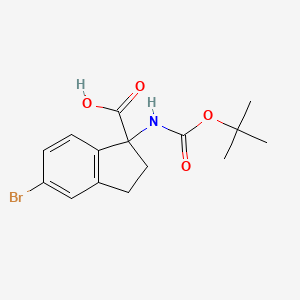
![N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2825066.png)
![N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2825068.png)
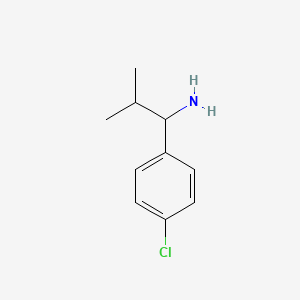
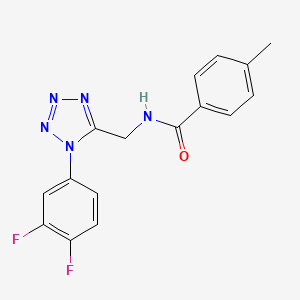

![3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2825075.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2825076.png)
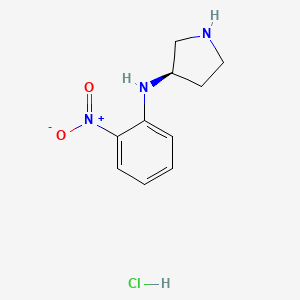
![2,2-Dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2825078.png)